3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
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Overview
Description
3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound with the molecular formula C22H30N2O3S and a molecular weight of 402.55. This compound is characterized by its sulfonamide group, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-(2-phenylmorpholino)butylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles like alkyl halides can replace the hydrogen atom, forming N-alkylated sulfonamides.
Scientific Research Applications
3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its sulfonamide moiety known for its pharmacological activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3,4-dimethyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide include:
N-butylbenzenesulfonamide: Known for its antifungal properties and used in the synthesis of other sulfonamide derivatives.
3,4-dimethyl-N-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)benzenesulfonamide:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3,4-dimethyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-18-10-11-21(16-19(18)2)28(25,26)23-12-6-7-13-24-14-15-27-22(17-24)20-8-4-3-5-9-20/h3-5,8-11,16,22-23H,6-7,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRAWEYZIFIQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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